molecular formula C8H12Br2O B14597438 2-(Dibromomethyl)-2-methylcyclohexan-1-one CAS No. 61279-07-0

2-(Dibromomethyl)-2-methylcyclohexan-1-one

Cat. No.: B14597438
CAS No.: 61279-07-0
M. Wt: 283.99 g/mol
InChI Key: ZTOBOQRTSZZIJL-UHFFFAOYSA-N
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Description

2-(Dibromomethyl)-2-methylcyclohexan-1-one is an organic compound characterized by the presence of two bromine atoms attached to a methyl group on a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)-2-methylcyclohexan-1-one typically involves the bromination of 2-methylcyclohexanone. One common method is the reaction of 2-methylcyclohexanone with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromomethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Dibromomethyl)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Reduction Reactions: The compound can be reduced to form 2-methylcyclohexanone by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Substitution: 2-(Hydroxymethyl)-2-methylcyclohexan-1-one.

    Reduction: 2-Methylcyclohexanone.

    Oxidation: 2-(Carboxymethyl)-2-methylcyclohexan-1-one.

Scientific Research Applications

2-(Dibromomethyl)-2-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dibromomethyl)-2-methylcyclohexan-1-one involves its reactivity with nucleophiles and electrophiles. The dibromomethyl group is highly reactive, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    2-Bromomethyl-2-methylcyclohexan-1-one: Similar structure but with only one bromine atom.

    2,2-Dibromocyclohexanone: Lacks the methyl group on the cyclohexanone ring.

    2-Methylcyclohexanone: The parent compound without bromine substitution.

Uniqueness: 2-(Dibromomethyl)-2-methylcyclohexan-1-one is unique due to the presence of two bromine atoms on the methyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

61279-07-0

Molecular Formula

C8H12Br2O

Molecular Weight

283.99 g/mol

IUPAC Name

2-(dibromomethyl)-2-methylcyclohexan-1-one

InChI

InChI=1S/C8H12Br2O/c1-8(7(9)10)5-3-2-4-6(8)11/h7H,2-5H2,1H3

InChI Key

ZTOBOQRTSZZIJL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=O)C(Br)Br

Origin of Product

United States

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